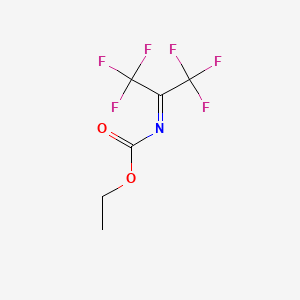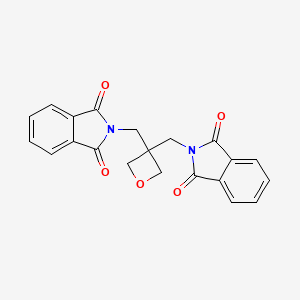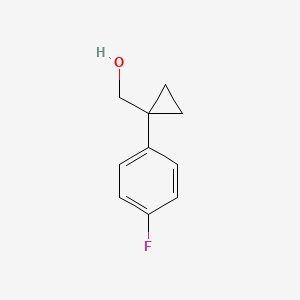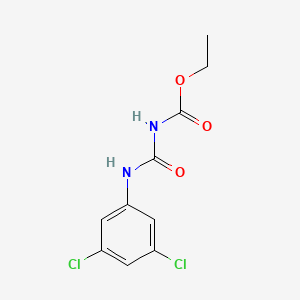
(2-碘乙基)全氟环己烷
描述
“(2-Iodoethyl)perfluorocyclohexane” is a chemical compound with the CAS Number: 2088282-58-8 . It has a molecular weight of 436.01 and its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane .
Molecular Structure Analysis
The molecule contains a total of 24 atoms; 4 Hydrogen atoms, 8 Carbon atoms, 11 Fluorine atoms, and 1 Iodine atom . It also contains 20 non-H bonds, 1 rotatable bond, and 1 six-membered ring .科学研究应用
1. 核磁共振研究
Fratiello & Douglass (1964) 和 Roeder & Douglass (1970) 的研究探索了使用核磁共振 (NMR) 研究固态全氟环己烷中的旋转跃迁和分子运动。他们的发现为固态中的分子旋转和扩散提供了宝贵的见解。
2. 等离子体聚合
Hynes、Shenton 和 Badyal (1996) 研究了全氟环己烷的等离子体聚合,证明脉冲等离子体聚合技术可以更好地保留与前体分子相关的化学结构 (Hynes、Shenton 和 Badyal,1996)。
3. 氟化杂环的合成
Filyakova 等人 (2014) 表明全氟(1,2-环氧环己烷) 与双功能亲核试剂反应生成氟化苯并咪唑、1,3-苯并噻唑和吩嗪衍生物,表明其在合成氟化杂环方面的潜力 (Filyakova 等人,2014)。
4. 氟化反应体系中的溶剂相互作用
Gerig (2005) 使用氯仿和全氟(甲基环己烷) 的混合物探索了氟化反应体系中的溶剂相互作用,揭示了这些体系中溶质-溶剂相互作用的见解 (Gerig,2005)。
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F11I/c9-3(1-2-20)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYFFENALKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F11I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)perfluorocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
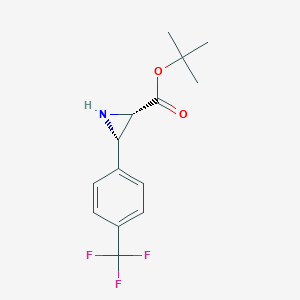
![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)
![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)
